molecular formula C15H24O5S B8548086 2-(2-Butoxyethoxy)ethyl 4-methylbenzenesulfonate CAS No. 50964-16-4

2-(2-Butoxyethoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B8548086
Key on ui cas rn: 50964-16-4
M. Wt: 316.4 g/mol
InChI Key: UVHCZQYWUFAXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08809389B2

Procedure details

34.04 g (0.105 moles) of 2-(2-butoxyethoxy)-ethyl tosylate (95%) were reacted with 14.5 g (0.105 moles) of 5-hydroxy-benzo[1.3]dioxole and 14.5 g (0.105 moles) of anhydrous potassium carbonate in 125 ml of acetone. The mixture was heated to reflux for 2 hrs, cooled to room temperature and kept, under stirring, at that temperature for 6 hrs. The mixture was then filtered and the organic solution was evaporated u.v. (20° C./21 mbar) . The residue was diluted with 100 ml of dichloromethane and washed with 12 ml of an aqueous solution of sodium hydroxide 1N and water. The organic phase was separated, washed with water and evaporated u.v (20° C./21 mbar). An oil residue was obtained that was purified on silica gel column (eluant n-hexane:ethyl acetate 4:1 v/v). After evaporation 14.84 g (97.43%) of 5-[2-(2-Butoxy-ethoxy)-ethoxy]-benzo[1,3]dioxole were obtained whose NMR and MS analyses corresponded to those of the aforementioned compound.
Quantity
34.04 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(C1C=CC(C)=CC=1)(O[CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][CH2:13][CH3:14])(=O)=O.[OH:22][C:23]1[CH:31]=[CH:30][C:26]2[O:27][CH2:28][O:29][C:25]=2[CH:24]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:11]([O:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][O:22][C:23]1[CH:31]=[CH:30][C:26]2[O:27][CH2:28][O:29][C:25]=2[CH:24]=1)[CH2:12][CH2:13][CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
34.04 g
Type
reactant
Smiles
S(=O)(=O)(OCCOCCOCCCC)C1=CC=C(C)C=C1
Name
Quantity
14.5 g
Type
reactant
Smiles
OC1=CC2=C(OCO2)C=C1
Name
Quantity
14.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring, at that temperature for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the organic solution was evaporated u.v
CUSTOM
Type
CUSTOM
Details
(20° C./21 mbar)
ADDITION
Type
ADDITION
Details
The residue was diluted with 100 ml of dichloromethane
WASH
Type
WASH
Details
washed with 12 ml of an aqueous solution of sodium hydroxide 1N and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
evaporated u.v (20° C./21 mbar)
CUSTOM
Type
CUSTOM
Details
An oil residue was obtained
CUSTOM
Type
CUSTOM
Details
that was purified on silica gel column (eluant n-hexane:ethyl acetate 4:1 v/v)
CUSTOM
Type
CUSTOM
Details
After evaporation 14.84 g (97.43%) of 5-[2-(2-Butoxy-ethoxy)-ethoxy]-benzo[1,3]dioxole
CUSTOM
Type
CUSTOM
Details
were obtained whose NMR and MS analyses

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(CCC)OCCOCCOC1=CC2=C(OCO2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.